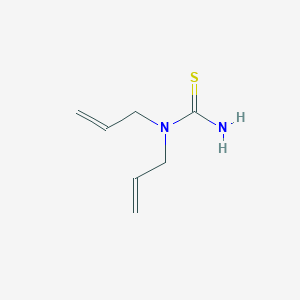
N,N-Diprop-2-en-1-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diprop-2-en-1-ylthiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two prop-2-en-1-yl groups attached to the nitrogen atoms of the thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diprop-2-en-1-ylthiourea typically involves the reaction of prop-2-en-1-ylamine with carbon disulfide, followed by the addition of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Reaction of Prop-2-en-1-ylamine with Carbon Disulfide: This step involves the formation of a dithiocarbamate intermediate.
Addition of Base: The intermediate is then treated with a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and reduces the risk of hazardous by-products. The reaction conditions are optimized to achieve high efficiency and minimal waste.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diprop-2-en-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated thiourea derivatives.
Applications De Recherche Scientifique
N,N-Diprop-2-en-1-ylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: this compound is used in the production of rubber and as a vulcanization accelerator.
Mécanisme D'action
The mechanism of action of N,N-Diprop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzymes, leading to the desired biological effect. The pathways involved in this mechanism are often related to oxidative stress and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diphenylthiourea: Known for its use in radiopharmaceutical imaging and metal chelation.
N,N’-Diisopropylthiourea: Used as an intermediate in the synthesis of pharmaceuticals and as a dehydrating agent.
N-Allylthiourea: Acts as a nitrification inhibitor in agricultural applications.
Uniqueness
N,N-Diprop-2-en-1-ylthiourea is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of prop-2-en-1-yl groups enhances its ability to interact with various molecular targets, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
89910-59-8 |
|---|---|
Formule moléculaire |
C7H12N2S |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
1,1-bis(prop-2-enyl)thiourea |
InChI |
InChI=1S/C7H12N2S/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2,(H2,8,10) |
Clé InChI |
OQOJZERHCKMEFE-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC=C)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


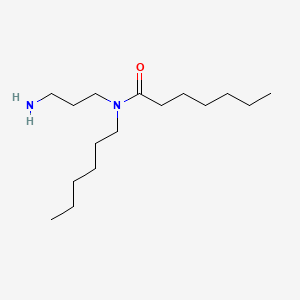
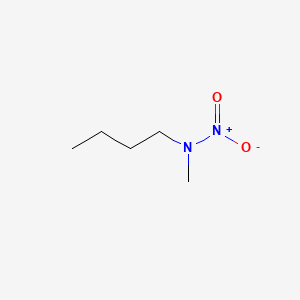
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
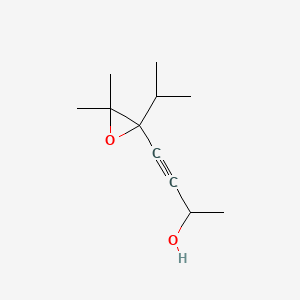
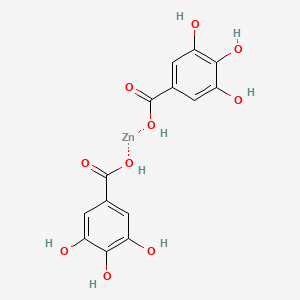

![Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]-](/img/structure/B13796261.png)
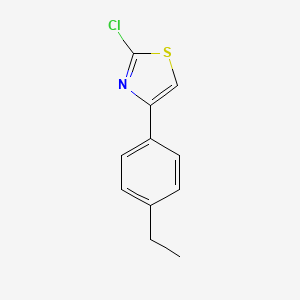
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
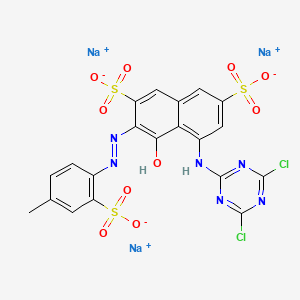
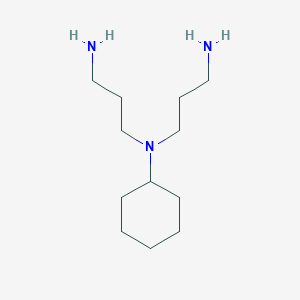
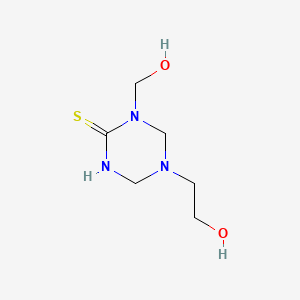

![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
